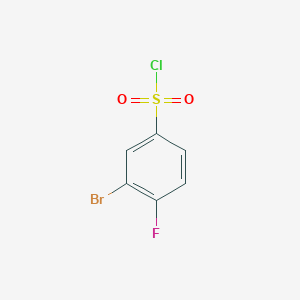

3-Bromo-4-fluorobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

The compound "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" is a chemical entity that appears to be related to various research areas, including the synthesis of fluorosulfonyl triazoles, vibrational spectroscopy analysis, structural chemistry of sulfonated compounds, and radiolabelling of amines for imaging purposes. Although the exact compound is not directly studied in the provided papers, related compounds and functional groups such as bromobenzene sulfonyl chloride and fluorosulfonyl groups are extensively investigated .

Synthesis Analysis

The synthesis of related compounds involves regioselective, metal-free preparation methods. For instance, the synthesis of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride and organic azides is described as a general approach that can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives . This suggests that similar methodologies could potentially be applied to the synthesis of "3-Bromo-4-fluorobenzene-1-sulfonyl chloride."

Molecular Structure Analysis

The molecular structure of related compounds such as P-bromobenzene sulfonyl chloride has been analyzed using spectroscopic techniques and density functional theory (DFT) calculations. The vibrational modes, molecular geometry, and electronic properties such as natural bond orbital (NBO) analysis and highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) analysis provide insights into the stability and electronic distribution within the molecule . These methods could be relevant for understanding the molecular structure of "3-Bromo-4-fluorobenzene-1-sulfonyl chloride."

Chemical Reactions Analysis

The reactivity of similar sulfonyl chloride compounds has been explored in the context of radiolabelling. For example, 3-[18F]fluoropropanesulfonyl chloride has been used as a prosthetic agent for the radiolabelling of amines, with systematic variation of reaction conditions to optimize yields for different nucleophilic amines . This indicates that "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" could also be reactive towards nucleophiles, potentially forming sulfonamides or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural chemistry and spectroscopic data. For instance, the crystal structures of sulfonated fluorobenzylphosphonate salts reveal layered structures with hydrogen bonding, which could suggest similar solid-state properties for "3-Bromo-4-fluorobenzene-1-sulfonyl chloride" . Additionally, the spectroscopic analysis provides information on the compound's stability and charge distribution, which are important for understanding its reactivity and interactions with other molecules .

Applications De Recherche Scientifique

-

Scientific Field: Organic Chemistry

- Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used as a building block in organic synthesis . It’s part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

- Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Unfortunately, Sigma-Aldrich does not provide analytical data for this product .

- Results or Outcomes : The outcomes also depend on the specific reactions in which this compound is used. As a building block, it can be used to synthesize a wide variety of organic compounds .

-

Scientific Field: Medicinal Chemistry

- Application : “3-Bromo-4-fluorobenzene-1-sulfonyl chloride” is used in the synthesis of sulfonamides, which have been used as antibacterial drugs .

- Methods of Application : The compound is synthesized by the amidation reaction . The structure of the resulting compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .

- Results or Outcomes : The single crystal of the compound is analyzed by X-ray diffraction .

Safety And Hazards

3-Bromo-4-fluorobenzene-1-sulfonyl chloride is dangerous and causes severe skin burns and eye damage . Contact with water liberates toxic gas . Precautionary measures include wearing protective gloves, clothing, and eye protection. If swallowed, rinse mouth but do not induce vomiting. Immediately call a poison center or doctor/physician .

Propriétés

IUPAC Name |

3-bromo-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEHKBVVTWJSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619457 | |

| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

CAS RN |

631912-19-1 | |

| Record name | 3-Bromo-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.